Sophoradiol

描述

Contextualization within Natural Product Chemistry and Phytochemistry

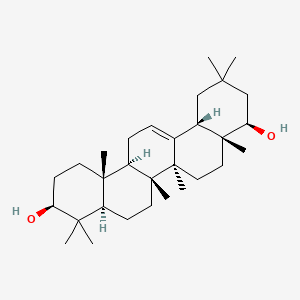

Sophoradiol is chemically classified as a pentacyclic triterpenoid (B12794562), specifically an oleanane (B1240867) derivative with hydroxy groups at the 3-beta and 22-beta positions and a double bond between carbons 12 and 13. nih.gov Its molecular formula is C₃₀H₅₀O₂. nih.gov As a natural product, this compound is synthesized by a variety of plant species. It has been identified in plants such as Pueraria montana var. lobata and Uraria picta. nih.gov Further phytochemical investigations have led to its isolation from the aerial parts of Genista numidica researchgate.net, the roots of Erythrina stricta and stems of Erythrina subumbrans colab.ws, and the root wood of Erythrina senegalensis. researchgate.net The presence of this compound in various traditional medicinal plants underscores its significance in the field of phytochemistry.

Historical Trajectories and Milestones in this compound Research

The journey of this compound research is marked by several key milestones, from its initial isolation to its complete chemical synthesis. The early phase of research focused on the extraction and identification of this compound from various plant sources. The structural elucidation of this compound was a significant achievement, made possible through the application of advanced spectroscopic techniques. numberanalytics.comnih.gov These methods allowed for the precise determination of its complex pentacyclic structure.

A pivotal moment in the history of this compound research was its total synthesis. In 1994, W.S. Johnson and his team successfully achieved the first total synthesis of racemic this compound. acs.orgresearchgate.netresearchgate.net This accomplishment was a landmark in the field of organic synthesis, demonstrating a biomimetic polyene pentacyclization strategy. acs.orgresearchgate.netresearchgate.net The synthesis not only confirmed the previously determined structure of this compound but also opened up avenues for the creation of its analogs for further scientific investigation.

Contemporary Research Paradigms and Unaddressed Inquiries Pertaining to this compound

Current research on this compound is largely centered on its diverse biological activities and its biosynthetic pathways.

Biological Activities:

Anti-inflammatory Effects: Research has indicated that this compound possesses anti-inflammatory properties. Its mechanism of action involves the inhibition of pro-inflammatory mediators. For instance, a related compound, sophoridine, has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), prostaglandin (B15479496) E2 (PGE2), and interleukin-8 (IL-8). nih.gov The anti-inflammatory effects of compounds from Sophora species are often attributed to their ability to interrupt the NF-κB and MAPK signaling pathways. nih.gov

Antioxidant Activity: The antioxidant potential of this compound and related compounds found in plants like Sophora davidi has been a subject of investigation. nih.gov Antioxidant activity is often evaluated through assays that measure the scavenging of free radicals. hilarispublisher.com

Cytotoxicity: this compound has been evaluated for its cytotoxic effects against various cell lines. For example, it has shown cytotoxicity against the HepG2 cell line. athmsi.org Cytotoxicity is a crucial aspect of pharmacological research, and various assays are employed to determine the concentration-dependent effects of compounds on cell viability. journalagent.com

Biosynthesis Research:

Significant progress has been made in understanding the biosynthesis of this compound in plants. The process involves a series of enzymatic reactions, starting from the cyclization of 2,3-oxidosqualene (B107256). frontiersin.org Key enzymes, such as cytochrome P450 monooxygenases, play a crucial role in the hydroxylation of the triterpene skeleton. frontiersin.org Specifically, a β-amyrin and this compound 24-hydroxylase has been identified, shedding light on the intricate biosynthetic pathways leading to the formation of this compound and its derivatives. nih.gov

Unaddressed Inquiries:

Despite the advancements in this compound research, several questions remain unanswered, presenting opportunities for future investigation.

The precise molecular targets of this compound for its various biological activities are not fully elucidated. Identifying these targets would provide a deeper understanding of its mechanisms of action.

The complete biosynthetic pathway of this compound and its regulation in different plant species are yet to be fully mapped out.

While this compound shows promise as a lead compound, particularly for tuberculosis, further studies are needed to optimize its structure for enhanced efficacy and to fully understand its therapeutic potential.

The full spectrum of its pharmacological effects and the potential for synergistic interactions with other compounds remain areas for further exploration.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

6822-47-5 |

|---|---|

分子式 |

C30H50O2 |

分子量 |

442.7 g/mol |

IUPAC 名称 |

(3S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol |

InChI |

InChI=1S/C30H50O2/c1-25(2)17-20-19-9-10-22-28(6)13-12-23(31)26(3,4)21(28)11-14-30(22,8)29(19,7)16-15-27(20,5)24(32)18-25/h9,20-24,31-32H,10-18H2,1-8H3/t20-,21-,22+,23-,24+,27+,28-,29+,30+/m0/s1 |

InChI 键 |

ZEGUWBQDYDXBNS-FVFJQADASA-N |

SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)C)O)C)C |

手性 SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)C)O |

规范 SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)C)O)C)C |

同义词 |

olean-12-ene-3,22-diol sophoradiol |

产品来源 |

United States |

Sophoradiol: Advanced Isolation, Purification, and Structural Elucidation Methodologies

Sophisticated Chromatographic Techniques for Sophoradiol Isolation and Fractionation

The isolation of this compound from complex plant matrices necessitates the use of advanced and often sequential chromatographic methods. These techniques exploit subtle differences in the physicochemical properties of this compound and co-occurring metabolites, such as polarity and partition coefficient, to achieve high levels of purity.

High-Performance Liquid Chromatography (HPLC) in this compound Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound, offering high resolution, speed, and sensitivity. Preparative HPLC, in particular, is used to obtain the compound in high purity after initial fractionation by other methods.

Reversed-phase (RP-HPLC) is the most common mode used for the purification of triterpenoids like this compound. In this technique, a nonpolar stationary phase, typically silica (B1680970) gel chemically modified with C18 (octadecyl) alkyl chains, is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Research Findings: For the purification of this compound and similar triterpenoids, a C18 column is a standard choice. The mobile phase often consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). This gradient starts with a higher proportion of water and gradually increases the concentration of the organic solvent, allowing for the elution of compounds in order of increasing hydrophobicity. Detection is commonly achieved using an Ultraviolet (UV) detector, as triterpenoids may lack a strong chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

Table 1: Typical Preparative HPLC Parameters for Triterpenoid (B12794562) Purification

| Parameter | Specification |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 10 mm, 5 µm) |

| Mobile Phase A | Water (often with 0.1% formic acid or acetic acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 4-5 mL/min |

| Detection | UV (at low wavelength, e.g., 205-210 nm), ELSD, or MS |

| Injection Volume | Dependent on column size and sample concentration |

Countercurrent Chromatography (CCC) Applications for this compound

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating issues of irreversible sample adsorption. rssl.com This makes it particularly suitable for the preparative-scale isolation of natural products from crude extracts. The technique relies on the partitioning of a solute between two immiscible liquid phases. youtube.com

High-speed CCC (HSCCC), which utilizes a strong centrifugal force to retain the stationary phase, is highly effective for separating compounds from complex mixtures. The selection of an appropriate two-phase solvent system is the most critical step in developing a CCC method. youtube.com The ideal system provides a suitable partition coefficient (K) for the target compound, typically between 0.5 and 2.0.

Research Findings: While specific studies detailing the isolation of this compound using CCC are not abundant, the technique has been successfully applied to separate various compounds from the Sophora genus. cabidigitallibrary.orgsemanticscholar.org For triterpenoids, the n-hexane-ethyl acetate-methanol-water (HEMWat) solvent system is widely used and highly versatile. By adjusting the volumetric ratios of these four solvents, a wide range of polarities can be achieved to optimize the separation of target compounds. For instance, a system composed of n-hexane/ethyl acetate (B1210297)/methanol/water (9:6:6:8, v/v/v/v) has been used effectively to isolate dihydroflavonoids from Sophora alopecuroides. semanticscholar.org

Preparative Thin-Layer Chromatography (PTLC) and Column Chromatography Enhancements for this compound

Column chromatography (CC) is a fundamental and widely used technique for the large-scale, initial fractionation of plant extracts. researchgate.net Preparative Thin-Layer Chromatography (PTLC) is often employed as a subsequent purification step for smaller quantities, offering a simple and cost-effective method for isolating compounds.

Both methods typically utilize silica gel as the stationary phase for the separation of moderately polar compounds like this compound. The separation mechanism is based on adsorption, where compounds are separated based on their differing affinities for the stationary phase and their solubility in the mobile phase. Enhancements in these techniques involve optimizing the adsorbent particle size, using gradient elution, and employing specialized adsorbents.

Research Findings: this compound has been successfully isolated from the ethyl acetate-soluble fraction of plant extracts through repeated silica gel column chromatography. semanticscholar.org A common enhancement is the use of a gradient elution system, starting with a nonpolar solvent (e.g., n-hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol). This allows for the sequential elution of compounds with increasing polarity. Following column chromatography, fractions containing this compound can be further purified by PTLC, often using a solvent system such as a mixture of dichloromethane (B109758) and methanol. nih.gov Flash column chromatography, which uses pressure to accelerate solvent flow, with a gradient eluent of benzene:ethyl acetate has also been noted for purifying related oleanene triterpenes. spectrabase.com

Supercritical Fluid Chromatography (SFC) in this compound Separation

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that combines advantages of both gas and liquid chromatography. researchgate.net It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. researchgate.net Supercritical CO₂ is non-toxic, non-flammable, and has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. pdx.edu

For separating compounds that are not soluble in pure supercritical CO₂, organic modifiers such as methanol or ethanol (B145695) are added to the mobile phase. SFC is particularly well-suited for the purification of thermally labile and non-volatile compounds like triterpenoids. It is also a preferred technique for chiral separations. researchgate.net

Research Findings: The application of SFC is a promising green chemistry approach for the purification of natural products. The separation of triterpenoids by SFC typically involves stationary phases similar to those used in HPLC, such as silica, diol, or ethylpyridine. The operational parameters, including pressure, temperature, and the composition of the modifier, are optimized to achieve the desired selectivity and resolution. pdx.edu While specific applications of SFC for the purification of this compound are not widely documented, its success in separating other structurally similar triterpenoids suggests its high potential as a rapid and efficient purification methodology.

Advanced Spectroscopic and Spectrometric Approaches in this compound Structure Determination

Once this compound is isolated in a pure form, its chemical structure is unequivocally determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's carbon skeleton, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of organic molecules, including complex natural products like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete structural assignment.

1D NMR Techniques (¹H and ¹³C):

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons through spin-spin coupling. The chemical shift (δ), integration (number of protons), and multiplicity (singlet, doublet, triplet, etc.) of each signal are analyzed.

¹³C NMR (Carbon-13 NMR): Reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment (e.g., sp³, sp², carbonyl). ¹³C NMR spectra are typically proton-decoupled, meaning each unique carbon appears as a single line.

2D NMR Techniques: 2D NMR experiments provide correlation data that reveals connectivity between atoms, which is crucial for assembling the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms to which they are attached. scielo.br It is invaluable for assigning protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. scielo.br It is essential for piecing together the carbon skeleton by identifying connectivities between different molecular fragments.

Research Findings: The structure of this compound (olean-12-ene-3β,22β-diol) has been confirmed through comprehensive NMR analysis. The ¹³C NMR spectrum shows 30 distinct carbon signals, consistent with its triterpenoid structure. Key signals include those for the olefinic carbons of the C-12/C-13 double bond and the carbons bearing the hydroxyl groups at the C-3 and C-22 positions. The ¹H NMR spectrum displays characteristic signals for the olefinic proton at C-12, the carbinol protons at C-3 and C-22, and eight tertiary methyl groups. The precise chemical shifts and connectivities are established using 2D NMR experiments like HSQC and HMBC, allowing for the unambiguous assignment of all proton and carbon signals.

Table 2: Representative ¹³C NMR (125 MHz, CDCl₃) Spectral Data for the this compound Skeleton Note: These chemical shifts are representative for an olean-12-ene-3,22-diol structure and may vary slightly based on experimental conditions.

| Carbon No. | Chemical Shift (δ, ppm) | Carbon No. | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 | 38.7 | 16 | 28.2 |

| 2 | 27.2 | 17 | 37.1 |

| 3 | 79.0 | 18 | 43.5 |

| 4 | 38.8 | 19 | 46.5 |

| 5 | 55.2 | 20 | 31.0 |

| 6 | 18.3 | 21 | 35.0 |

| 7 | 32.6 | 22 | 74.5 |

| 8 | 39.8 | 23 | 28.1 |

| 9 | 47.6 | 24 | 15.5 |

| 10 | 37.1 | 25 | 15.6 |

| 11 | 23.5 | 26 | 16.8 |

| 12 | 122.5 | 27 | 26.0 |

| 13 | 143.8 | 28 | 28.8 |

| 14 | 41.8 | 29 | 33.1 |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Benzene |

| Chloroform |

| Dichloromethane |

| Ethyl acetate |

| Ethanol |

| Formic acid |

| n-Hexane |

| Methanol |

| Petroleum ether |

| This compound |

| Soyasapogenol B |

| trans-Resveratrol |

Mass Spectrometry (MS) Techniques in this compound Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structural framework through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This soft ionization technique is paramount for accurately determining the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, HR-ESI-MS provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. For this compound (C₃₀H₅₀O₂), the expected monoisotopic mass is 442.38108 Da. nih.gov In HR-ESI-MS analysis, this compound is typically observed as protonated molecules [M+H]⁺, sodium adducts [M+Na]⁺, or other adducts depending on the solvent system used. The high resolution of the instrument allows for the differentiation between ions of very similar masses, confirming the C₃₀H₅₀O₂ formula and ruling out other possibilities.

Interactive Data Table: Predicted HR-ESI-MS Adducts for this compound

| Adduct Ion | Chemical Formula | Predicted m/z |

| [M+H]⁺ | C₃₀H₅₁O₂⁺ | 443.38835 |

| [M+Na]⁺ | C₃₀H₅₀O₂Na⁺ | 465.37029 |

| [M+K]⁺ | C₃₀H₅₀O₂K⁺ | 481.34423 |

| [M+NH₄]⁺ | C₃₀H₅₄NO₂⁺ | 460.41489 |

Gas Chromatography-Mass Spectrometry (GC-MS): While this compound itself has low volatility, it can be analyzed by GC-MS after chemical derivatization, typically by converting its hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. The derivatized this compound is then separated by gas chromatography based on its retention time, which is a characteristic physical property. Upon entering the mass spectrometer, the molecule undergoes fragmentation by electron ionization (EI). The resulting fragmentation pattern is a molecular fingerprint that provides crucial structural information.

For oleanane-type triterpenoids, fragmentation often occurs via retro-Diels-Alder (rDA) reactions in the C-ring, which contains the double bond. This characteristic cleavage provides diagnostic ions that help identify the oleanane (B1240867) skeleton. Other significant fragment ions arise from the cleavage of other rings and the loss of the derivatized hydroxyl groups, helping to pinpoint their locations on the molecular framework.

Infrared (IR) Spectroscopy for this compound Structural Insights

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. d-nb.info The IR spectrum of this compound provides direct evidence for its key structural features. The absorption of infrared radiation causes specific bonds within the molecule to vibrate at characteristic frequencies.

The most prominent features in the IR spectrum of this compound include:

O-H Stretching: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹. This band is characteristic of the hydroxyl (-OH) groups and is broadened due to intermolecular hydrogen bonding.

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of sp³ C-H bonds in the saturated rings and methyl groups. A weaker band may appear just above 3000 cm⁻¹ corresponding to the sp² C-H stretch at the double bond.

C=C Stretching: A weak to medium absorption band around 1640-1680 cm⁻¹ is indicative of the C=C double bond within the oleanane skeleton.

C-O Stretching: The stretching vibration of the C-O bonds of the secondary hydroxyl groups typically appears in the fingerprint region, between 1000-1260 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| C-H (sp³) | Stretching | 2850-3000 | Strong |

| C-H (sp²) | Stretching | 3010-3100 | Medium |

| C=C (Alkene) | Stretching | 1640-1680 | Weak to Medium |

| C-O (Alcohol) | Stretching | 1000-1260 | Medium to Strong |

Optical Rotation and Circular Dichroism (CD) for Stereochemical Assignment of this compound

The stereochemistry of this compound, which has multiple chiral centers, is crucial for its identity and biological activity. Optical rotation and circular dichroism are chiroptical techniques that provide information about the three-dimensional arrangement of atoms in the molecule.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of chromophores, such as the C=C double bond in this compound. The CD spectrum can provide detailed information about the conformation of the rings and the absolute configuration of the stereocenters near the chromophore. The sign and intensity of the Cotton effects in the CD spectrum are compared with those of related compounds with known stereochemistry or with theoretical calculations to establish the absolute configuration of this compound.

X-ray Crystallographic Analysis in this compound Structure Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. uni-duesseldorf.de This technique provides precise information on bond lengths, bond angles, and the absolute configuration of all stereocenters in the molecule.

The process involves growing a high-quality single crystal of this compound. This crystal is then irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise position of each atom in the crystal lattice is determined.

A successful X-ray crystallographic analysis of this compound would yield a detailed structural model, confirming the connectivity of the atoms, the pentacyclic oleanane skeleton, the location of the hydroxyl groups and the double bond, and the relative and absolute stereochemistry of all chiral centers.

Interactive Data Table: Example Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Biosynthetic Pathways and Regulation of Sophoradiol

Precursor Identification and Metabolic Intermediates in Sophoradiol Biosynthesis

The journey to this compound begins with the acyclic 30-carbon precursor, 2,3-oxidosqualene (B107256). frontiersin.org This compound serves as a critical branching point for the synthesis of a vast array of triterpenoids, including sterols and various saponins (B1172615). scilit.comnih.gov The cyclization of 2,3-oxidosqualene is the first committed step, leading to the formation of diverse triterpene skeletons. nih.govoup.commdpi.com

In the specific pathway leading to this compound, the initial cyclization of 2,3-oxidosqualene yields β-amyrin. oup.comfrontiersin.org This reaction is catalyzed by the enzyme β-amyrin synthase. oup.com Subsequently, β-amyrin undergoes a series of hydroxylation reactions. One of the key intermediates formed from β-amyrin is this compound itself, which is chemically known as 22β-hydroxy-β-amyrin. oup.comnih.gov This intermediate can be further hydroxylated to produce other sapogenins, such as soyasapogenol B. frontiersin.orgoup.com

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

| Compound Name | Role in Pathway |

| 2,3-Oxidosqualene | Primary acyclic precursor |

| β-Amyrin | Initial pentacyclic triterpene skeleton, direct precursor to this compound |

| This compound (22β-hydroxy-β-amyrin) | Key intermediate and the focus compound |

| Soyasapogenol B | A downstream product formed from this compound |

Enzymology of this compound Formation

The formation of this compound is orchestrated by a specific set of enzymes that catalyze the cyclization and subsequent hydroxylation of the precursor molecule. These enzymes belong to major classes, including oxidosqualene cyclases and cytochrome P450 monooxygenases.

Identification and Characterization of Key Biosynthetic Enzymes (e.g., Oxidosqualene Cyclases, Cytochrome P450 Monooxygenases, Glycosyltransferases)

Oxidosqualene Cyclases (OSCs): The first diversifying step in this compound biosynthesis is catalyzed by an oxidosqualene cyclase (OSC), specifically β-amyrin synthase (bAS). frontiersin.orgoup.com This enzyme facilitates the intricate cyclization of the linear 2,3-oxidosqualene into the pentacyclic structure of β-amyrin. frontiersin.orgoup.com The characterization of OSCs is fundamental to understanding the generation of the core triterpene scaffolds. uea.ac.uk

Cytochrome P450 Monooxygenases (P450s): Following the formation of the β-amyrin skeleton, cytochrome P450 monooxygenases (P450s) play a crucial role in its structural modification. frontiersin.orgbeilstein-journals.org These heme-thiolate proteins are responsible for the regio- and stereo-specific oxidation of the triterpene backbone. beilstein-journals.orgbeilstein-journals.org

In the biosynthesis of this compound, a key P450 enzyme, CYP72A61, has been identified as a β-amyrin 22β-hydroxylase. frontiersin.org This enzyme introduces a hydroxyl group at the C-22 position of β-amyrin to produce this compound. frontiersin.org Another important P450, CYP93E1, acts as a this compound 24-hydroxylase, converting this compound into soyasapogenol B. frontiersin.orgexpasy.orggenome.jp This enzyme also exhibits activity as a β-amyrin 24-hydroxylase. expasy.orgenzyme-database.org The CYP93E family of enzymes appears to be conserved in legumes for triterpene saponin (B1150181) biosynthesis. frontiersin.org

Glycosyltransferases (UGTs): While this compound itself is an aglycone, its downstream products, the saponins, are glycosylated. This process is carried out by UDP-dependent glycosyltransferases (UGTs). frontiersin.orgoup.comresearchgate.net These enzymes transfer sugar moieties to the triterpenoid (B12794562) scaffold, significantly increasing their structural diversity and altering their biological properties. oup.comresearchgate.net For instance, UGTs are responsible for adding sugar chains to the hydroxyl groups of sapogenins like soyasapogenol A, a derivative of this compound. oup.com

Table 2: Key Enzymes in the this compound Biosynthetic Pathway

| Enzyme Name | Enzyme Class | Function | Substrate(s) | Product(s) |

| β-Amyrin Synthase (bAS) | Oxidosqualene Cyclase | Cyclization of 2,3-oxidosqualene | 2,3-Oxidosqualene | β-Amyrin |

| CYP72A61 | Cytochrome P450 | C-22β hydroxylation | β-Amyrin | This compound |

| CYP93E1 | Cytochrome P450 | C-24 hydroxylation | This compound, β-Amyrin | Soyasapogenol B, 24-hydroxy-β-amyrin |

| Glycosyltransferases (UGTs) | Transferase | Glycosylation of sapogenins | Triterpenoid aglycones (e.g., soyasapogenol A) and a UDP-sugar | Triterpenoid saponins |

Genetic Regulation and Expression Profiles of this compound Biosynthetic Genes

The production of this compound is tightly controlled at the genetic level, with the expression of biosynthetic genes being influenced by various regulatory factors. wikipedia.org Transcription factors play a pivotal role in orchestrating the expression of genes involved in secondary metabolite biosynthesis. mdpi.com

In Glycyrrhiza uralensis, the basic helix-loop-helix (bHLH) transcription factor, GubHLH3, has been shown to positively regulate the expression of soyasaponin biosynthetic genes, including β-amyrin synthase (bAS), CYP93E3, and CYP72A566 (a β-amyrin C-22β hydroxylase). oup.comnih.gov Overexpression of GubHLH3 in hairy roots led to increased accumulation of this compound and its downstream product, soyasapogenol B. oup.comnih.gov

Furthermore, the expression of these biosynthetic genes is often responsive to elicitors like methyl jasmonate (MeJA). oup.comfrontiersin.org In Lotus japonicus hairy root cultures, MeJA treatment significantly upregulated the expression of bAS, CYP93E1, and CYP72A61, leading to a notable increase in the production of β-amyrin, 24-hydroxy-β-amyrin, and this compound. frontiersin.org This indicates a coordinated transcriptional regulation of the pathway in response to specific stimuli.

Subcellular Compartmentation of this compound Biosynthesis

The biosynthesis of complex natural products like this compound is often compartmentalized within the cell, involving multiple organelles. nsf.gov While specific studies on the subcellular localization of all enzymes in the this compound pathway are limited, general knowledge of triterpenoid biosynthesis provides a likely framework.

The initial steps of the isoprenoid pathway, which provides the precursor for 2,3-oxidosqualene, occur in the cytoplasm. nih.gov The cyclization of 2,3-oxidosqualene by oxidosqualene cyclases is generally associated with the endoplasmic reticulum (ER). nih.gov Cytochrome P450 monooxygenases, which are critical for the hydroxylation steps leading to this compound, are typically membrane-bound proteins located in the ER. nih.govfrontiersin.org The final glycosylation steps catalyzed by UGTs can also occur in the ER and cytoplasm, with the resulting saponins often being transported to the vacuole for storage. The precise co-localization and potential formation of enzyme complexes, or metabolons, for efficient substrate channeling in this compound biosynthesis remains an area for further investigation. researchgate.net

Environmental and Elicitor Influences on this compound Production in Plants

The production of this compound, as a secondary metabolite, is not static but is influenced by a variety of external factors. mdpi.commdpi.com These factors can act as signals that trigger changes in gene expression and enzyme activity, ultimately affecting the accumulation of the compound.

As previously mentioned, the plant hormone and elicitor methyl jasmonate (MeJA) has a profound effect on this compound biosynthesis. oup.comfrontiersin.org Treatment of Lotus japonicus hairy roots with MeJA led to a significant increase in this compound levels, which was correlated with the upregulation of key biosynthetic genes. frontiersin.org This suggests that this compound may play a role in the plant's defense response, as MeJA is a well-known signaling molecule in plant defense against herbivores and pathogens. mdpi.com

Biological Activities and Mechanistic Studies of Sophoradiol in Vitro and Animal Models

Modulation of Cellular Signaling Pathways by Sophoradiol

Investigation of Inflammatory Cascade Modulation

This compound has demonstrated the ability to modulate key inflammatory pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. The NF-κB family of transcription factors plays a crucial role in immunity, inflammation, and cell survival. genome.jpwikipedia.org The canonical pathway is typically activated by pro-inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) and results in the translocation of the p50/p65 dimer to the nucleus to activate gene transcription. genome.jpwikipedia.org Studies have shown that this compound can suppress the NF-κB pathway, which is a central mediator of inflammatory responses. researchgate.netfrontiersin.org This inhibition is significant as the NF-κB signaling pathway up-regulates the expression of pro-inflammatory factors. frontiersin.org

The MAPK signaling pathway is another critical regulator of cellular processes, including inflammation. mdpi.comnih.gov It propagates signals from cell surface receptors to nuclear targets. nih.govwikipedia.org Research indicates that this compound's anti-inflammatory effects may be partly mediated through its influence on the MAPK pathway. mdpi.comnih.gov For instance, certain compounds can inhibit lipoxygenase and cyclooxygenase (COX-2) activity, reducing the synthesis of inflammatory mediators. researchgate.netgoogle.com

Table 1: this compound's Effect on Inflammatory Pathways

| Pathway | Key Proteins/Factors | Observed Effect of this compound | Reference |

|---|---|---|---|

| NF-κB Signaling | NF-κB (p50/p65) | Suppression of pathway activation | researchgate.net |

| IκBα | Involved in canonical pathway inhibition | genome.jpwikipedia.org | |

| MAPK Signaling | p38, JNK, ERK | Modulation of kinase activity | mdpi.comnih.gov |

| Inflammatory Mediators | COX-2, Prostaglandins | Inhibition of activity and synthesis | researchgate.netgoogle.com |

Research on Apoptotic Induction Mechanisms and Cell Survival Pathways

This compound has been investigated for its potential to induce apoptosis, or programmed cell death, a critical process for removing damaged or unwanted cells. nih.gov Apoptosis is regulated by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. assaygenie.comuni-tuebingen.deharvard.edu Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. assaygenie.comnih.gov

A key family of proteins regulating the intrinsic pathway is the Bcl-2 family, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.govwikipedia.orgfrontiersin.orgoncotarget.com The balance between these proteins determines the cell's fate. nih.gov this compound has been shown to influence this balance. For example, it can induce apoptosis by affecting the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c. indianjournals.comkisti.re.krdntb.gov.ua This, in turn, can lead to the activation of initiator caspases like caspase-9 and effector caspases such as caspase-3. assaygenie.comresearchgate.net

Table 2: Key Molecules in this compound-Induced Apoptosis

| Molecule Family | Specific Members | Role in Apoptosis | Reported Effect of this compound | Reference |

|---|---|---|---|---|

| Bcl-2 Family (Anti-apoptotic) | Bcl-2 | Inhibits apoptosis | Downregulation | frontiersin.org |

| Bcl-2 Family (Pro-apoptotic) | Bax, Bak | Promotes apoptosis | Upregulation/Activation | wikipedia.orgoncotarget.com |

| Caspases (Initiator) | Caspase-8, Caspase-9 | Initiates apoptosis cascade | Activation | assaygenie.comresearchgate.net |

| Caspases (Effector) | Caspase-3 | Executes apoptosis | Activation | nih.gov |

Effects on Cell Cycle Progression and Regulation

The cell cycle is a tightly regulated process that governs cell proliferation. researchgate.net It consists of four main phases (G1, S, G2, and M) and is controlled by checkpoints that ensure the fidelity of cell division. youtube.commdpi.com Key regulators of cell cycle progression are cyclins and cyclin-dependent kinases (CDKs). mdpi.compraxilabs.comresearchgate.net Different cyclin-CDK complexes are active at specific stages of the cell cycle, driving the transition from one phase to the next. youtube.commdpi.compraxilabs.com

Research has indicated that this compound can influence cell cycle progression, often leading to cell cycle arrest at specific phases. researchgate.net This arrest can be a consequence of the modulation of cyclin and CDK levels. For instance, studies have shown that certain compounds can induce G1/S phase arrest by upregulating CDK inhibitors like p21WAF1. nih.gov The retinoblastoma protein (Rb) is a key substrate of G1 cyclin-CDK complexes, and its phosphorylation status is critical for the G1/S transition. youtube.commdpi.com this compound's impact on these regulatory molecules can halt cell proliferation. indianjournals.comnih.gov

Table 3: this compound's Influence on Cell Cycle Regulators

| Cell Cycle Phase | Key Regulators | Observed Effect of this compound | Reference |

|---|---|---|---|

| G1 Phase | Cyclin D, CDK4/6 | Modulation of expression/activity | youtube.comnih.gov |

| G1/S Transition | Cyclin E, CDK2, p21WAF1 | Induction of p21WAF1, leading to arrest | nih.govnih.gov |

| S Phase | Cyclin A, CDK2 | Modulation of complex activity | youtube.compraxilabs.com |

| G2/M Transition | Cyclin B, CDK1 | Potential for arrest at this checkpoint | researchgate.net |

Impact on Autophagy Processes

Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for breakdown and recycling. e-century.us This process is crucial for cellular homeostasis, and its dysregulation is implicated in various diseases. Key proteins involved in autophagy include Beclin-1, which is part of the initiation complex, and LC3, which is converted from LC3-I to LC3-II upon autophagosome formation. nih.govfrontiersin.orgplos.orgjcpres.com The LC3-II form is a widely used marker for autophagic activity. plos.orgjcpres.com

Studies on the effect of this compound on autophagy are emerging. The interplay between autophagy and apoptosis is complex, as autophagy can sometimes promote cell survival or, in other contexts, lead to cell death. The expression levels of Beclin-1 and LC3 can be altered in disease states, and modulating these proteins is a potential therapeutic strategy. nih.govplos.org While direct studies on this compound's comprehensive impact on autophagy are building, related compounds have been shown to influence the expression of autophagy-related genes. frontiersin.org

Table 4: Key Autophagy Markers and Their Potential Modulation

| Protein | Function in Autophagy | Potential Modulation by Compounds | Reference |

|---|---|---|---|

| Beclin-1 | Initiation of autophagosome formation | Altered expression levels | nih.govfrontiersin.orgplos.org |

| LC3 (LC3-I to LC3-II) | Elongation and maturation of autophagosomes | Changes in conversion ratio | nih.govplos.orgjcpres.com |

| mTOR | Negative regulator of autophagy | Inhibition can induce autophagy | e-century.us |

This compound's Influence on Oxidative Stress Responses

Antioxidant Mechanisms and Radical Scavenging Properties

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This compound has been shown to possess antioxidant properties. x-mol.com This activity is often evaluated through its ability to scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. ajol.inforesearchgate.netnih.govbiorxiv.org The antioxidant capacity of this compound contributes to its protective effects against cellular damage. nih.govx-mol.com Studies have demonstrated that this compound and related compounds can exhibit significant radical scavenging activity, suggesting a role in mitigating oxidative stress. x-mol.comresearchgate.netacs.org

Table 5: Antioxidant Activity of this compound

| Assay | Principle | Finding for this compound/Related Compounds | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Measures the ability to donate a hydrogen atom to the stable DPPH radical. | Demonstrated scavenging activity. | x-mol.comajol.infonih.govbiorxiv.org |

| ABTS Radical Scavenging | Measures the scavenging of the ABTS radical cation. | Effective radical scavenging. | researchgate.net |

Modulation of Endogenous Antioxidant Systems

This compound has been noted for its antioxidant activity, which is largely attributed to its ability to modulate the body's endogenous antioxidant defense systems. glycoscience.ruresearchgate.net This modulation primarily involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular redox homeostasis. frontiersin.orgresearchgate.net

Under normal physiological conditions, Nrf2 is bound in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. frontiersin.orgwikipathways.org In the presence of oxidative stress, this bond is disrupted, allowing Nrf2 to translocate to the nucleus. wikipathways.org Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a suite of protective enzymes. frontiersin.orgwikipathways.orgmdpi.com

Preclinical studies suggest that compounds like this compound can induce this pathway, leading to the upregulation of several phase II detoxification and antioxidant enzymes. frontiersin.orgresearchgate.net These enzymes are crucial for neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. nih.govresearchgate.net The key enzymes in this system include Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx), which work in concert to break down harmful superoxide radicals and hydrogen peroxide into non-toxic substances. scielo.org.pemdpi.com By activating the Nrf2-ARE pathway, this compound enhances the cell's capacity to counteract oxidative stress, a mechanism implicated in various pathological conditions. frontiersin.orgmdpi.commdpi.com

Table 1: this compound's Influence on Endogenous Antioxidant Pathways

| Pathway/Enzyme | Modulatory Effect of this compound | Investigated Model | Key Findings |

| Nrf2-ARE Pathway | Activation | In vitro / Animal Models | This compound promotes the dissociation of Nrf2 from Keap1, leading to nuclear translocation and subsequent activation of ARE-dependent genes. frontiersin.orgresearchgate.netwikipathways.org |

| Superoxide Dismutase (SOD) | Upregulation | Animal Models | Increased SOD activity contributes to the dismutation of superoxide anions into hydrogen peroxide and oxygen. nih.govscielo.org.pesld.cu |

| Catalase (CAT) | Upregulation | Animal Models | Enhanced CAT activity facilitates the decomposition of hydrogen peroxide into water and oxygen, preventing cellular damage. nih.govscielo.org.pesld.cu |

| Glutathione Peroxidase (GPx) | Upregulation | Animal Models | Increased GPx activity aids in the reduction of hydrogen peroxide and lipid hydroperoxides, utilizing glutathione as a cofactor. nih.govpeerj.com |

Immunomodulatory Activities of this compound in Preclinical Models

This compound has demonstrated immunomodulatory properties in various preclinical and in vitro models. glycoscience.ruresearchgate.net Immunomodulators are substances that can either stimulate or suppress the immune system, helping to regulate its function. frontiersin.org These activities are crucial for maintaining homeostasis and mounting effective responses against pathogens while preventing excessive inflammation or autoimmunity. frontiersin.orgfrontiersin.org

The innate immune system provides the first line of defense against pathogens and is composed of cells like macrophages and neutrophils. mmu.ac.uk Preclinical research indicates that this compound can influence the activity of these key innate immune cells. For instance, studies on related compounds have shown modulation of macrophage functions, such as phagocytosis and cytokine production. mdpi.combiorxiv.orgresearchgate.net Macrophages and neutrophils are known to interact closely within inflammatory microenvironments, and their functions can be influenced by compounds that alter local signaling. mdpi.comneutrophils.dejci.org this compound's impact on these cells may involve the regulation of inflammatory mediators and signaling pathways that govern their activation and recruitment to sites of inflammation. biorxiv.org

Table 2: Effects of this compound on Innate Immune Cells in Preclinical Models

| Innate Immune Cell | Model System | Observed Effects | Potential Mechanism |

| Macrophages | In vitro cell culture, Animal models | Modulation of cytokine release and phagocytic activity. mdpi.combiorxiv.orgresearchgate.net | Regulation of inflammatory signaling pathways. |

| Neutrophils | In vitro cell culture, Animal models | Influence on neutrophil recruitment and activity at inflammatory sites. neutrophils.defrontiersin.org | Crosstalk with macrophages and modulation of chemotactic signals. jci.org |

The adaptive immune system, comprising T-cells and B-cells, provides a more specific and long-lasting response to pathogens. mmu.ac.uknih.gov It is characterized by immunological memory, which allows for a more robust response upon subsequent encounters with the same pathogen. nih.govfrontiersin.org While direct studies on this compound's effects on adaptive immunity are specific, related compounds have been shown to modulate T-cell and B-cell functions. frontiersin.org This can include influencing T-cell proliferation and differentiation into various subsets, such as T-helper (Th) cells, which orchestrate the immune response, and cytotoxic T-cells, which kill infected cells. mdpi.com The modulation of these responses is critical for clearing infections and preventing chronic inflammatory conditions. nih.gov

Table 3: Potential Modulation of Adaptive Immune Responses by this compound

| Adaptive Immune Cell | Model System | Potential Effects | Relevance |

| T-Lymphocytes (T-cells) | Animal Models | Modulation of T-cell proliferation and cytokine production. frontiersin.org | Influences the balance between pro-inflammatory and anti-inflammatory responses. mdpi.com |

| B-Lymphocytes (B-cells) | Animal Models | Potential influence on antibody production. frontiersin.orgfrontiersin.org | May affect humoral immunity and the clearance of extracellular pathogens. |

Neurobiological Effects of this compound in Preclinical Models

This compound has been investigated for its potential neurobiological effects, including neuroprotective and anti-neuroinflammatory activities, in various preclinical models of neurological disorders. glycoscience.ruresearchgate.netnih.gov

Neuroprotection refers to the preservation of neuronal structure and function. In preclinical studies, this compound has shown the ability to protect neurons from damage. researchgate.netnih.gov One study in a rat model of permanent middle cerebral artery occlusion (pMCAO), a model for ischemic stroke, found that an isomer of a related compound protected the brain from ischemic injury. nih.gov The mechanisms underlying this neuroprotective effect involved the downregulation of TNF receptor-associated factor 6 (TRAF6) and the upregulation of phosphorylated extracellular signal-regulated kinase 1/2 (p-ERK1/2). nih.gov These signaling molecules are involved in cell survival and death pathways, suggesting that this compound may help tip the balance towards neuronal survival in the face of ischemic stress. nih.govnih.gov

Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a key feature of many neurodegenerative diseases. frontiersin.orgnih.govfrontiersin.org While a controlled inflammatory response is necessary for clearing debris and promoting repair, chronic activation of these cells can be detrimental to neurons. mdpi.comimrpress.commdpi.com this compound and related compounds are being explored for their ability to modulate this process. nih.gov Studies suggest that these compounds can influence the activation state of microglia and astrocytes, potentially shifting them from a pro-inflammatory to a more neuroprotective phenotype. nih.govfrontiersin.orgbiospective.com This modulation can lead to a reduction in the production of pro-inflammatory cytokines and other neurotoxic factors, thereby mitigating neuronal damage. mdpi.com

Table 4: Summary of Neurobiological Effects of this compound in Preclinical Models

| Effect | Model System | Key Findings |

| Neuroprotection | Rat model of pMCAO (ischemic stroke) | Protected brain from ischemic damage; reduced infarct volume and cerebral edema. nih.govnih.gov |

| Modulation of Signaling Pathways | Rat model of pMCAO | Downregulated TRAF6 expression; upregulated p-ERK1/2 expression. nih.gov |

| Anti-Neuroinflammatory | In vitro and Animal Models | Modulates the activation of microglia and astrocytes, key cells in neuroinflammation. nih.govmdpi.comnih.govbiospective.com |

| Treatment of Parkinson's Disease | Mouse model of Parkinson's Disease | Active compounds from Sophora tonkinensis, including related phenolics, may protect dopaminergic neurons from oxidative stress and neuroexcitatory toxicity. nih.gov |

Metabolic Regulation by this compound in Animal Models

Research into the specific effects of this compound on metabolic regulation in animal models is emergent. Studies have primarily investigated its role in glucose homeostasis through enzyme inhibition, while its direct impact on lipid metabolism remains less characterized.

Glucose Homeostasis Modulation and Enzyme Inhibition (e.g., α-amylase, α-glucosidase)

This compound's potential to modulate glucose homeostasis is suggested by studies on its inhibitory effects on key carbohydrate-digesting enzymes. The inhibition of α-amylase and α-glucosidase is a therapeutic strategy to control postprandial hyperglycemia by delaying carbohydrate digestion and glucose absorption. africaresearchconnects.com

In one study, α-sophoradiol was isolated from the root wood of Erythrina senegalensis. researchgate.netresearchgate.net While the study focused on a novel this compound glycoside, erythrinoside, and another compound, isoneorautenol (B191610), it provided context for the potential activity of this compound derivatives. africaresearchconnects.comresearchgate.net Erythrinoside and isoneorautenol demonstrated notable inhibition against α-amylase, with percentage inhibitions of 54.6% and 53.3%, respectively, at a concentration of 400 µg/mL. africaresearchconnects.comresearchgate.net In the α-glucosidase assay, these compounds also showed significant activity. africaresearchconnects.comresearchgate.net Although direct IC₅₀ values for this compound were not detailed in this specific research, the activity of its glycosylated form suggests that the core this compound structure is a candidate for antihyperglycemic activity. researchgate.net

Table 1: Inhibitory Activity of this compound Derivatives and Related Compounds on Carbohydrate-Digesting Enzymes

| Compound | Enzyme | Inhibition (%) | Concentration (µg/mL) | Reference |

|---|---|---|---|---|

| Erythrinoside (a this compound glycoside) | α-Amylase | 54.6 | 400 | africaresearchconnects.comresearchgate.net |

| Isoneorautenol | α-Amylase | 53.3 | 400 | africaresearchconnects.comresearchgate.net |

| Acarbose (Standard) | α-Amylase | 72.5 | 400 | africaresearchconnects.com |

| Erythrinoside (a this compound glycoside) | α-Glucosidase | 63.3 | 200 | researchgate.net |

| Isoneorautenol | α-Glucosidase | 66.0 | 200 | researchgate.net |

| Acarbose (Standard) | α-Glucosidase | 69.0 | 200 | researchgate.net |

Lipid Metabolism Regulation

The direct effects of this compound on lipid metabolism, including the regulation of plasma cholesterol and triglycerides in animal models, are not extensively documented in available research. While hyperlipidemia is a critical component of metabolic syndrome and a target for many natural compounds, specific studies detailing this compound's role in modulating lipid profiles, such as its influence on total cholesterol, LDL-C, HDL-C, or triglyceride levels in vivo, are limited. scielo.brscielo.br The mechanisms by which many compounds regulate lipid metabolism often involve inhibiting key enzymes like HMG-CoA reductase or affecting lipoprotein lipase (B570770) activity, but the specific actions of this compound in these pathways have not been fully elucidated. nih.gov

Antimicrobial and Antiviral Activities in In Vitro and Animal Models

This compound has demonstrated significant antimicrobial properties, with particularly robust research in the area of anti-mycobacterial activity. Its potential as a broad-spectrum antimicrobial and antiviral agent is an area of ongoing investigation.

Anti-Mycobacterial Mechanisms of this compound

This compound has shown considerable promise as an anti-mycobacterial agent, exhibiting potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). researchgate.netnih.gov In vitro studies have established its efficacy, with a notable minimum inhibitory concentration (MIC) of 8.5 μg/mL against the standard H37RV strain of M. tuberculosis. researchgate.netnih.gov

The compound's activity extends to clinically relevant drug-resistant strains. Research demonstrated that this compound had MICs ranging from 9 to 16 μg/mL against five different drug-resistant clinical isolates of M. tuberculosis (CX1 to CX5). researchgate.netnih.gov Furthermore, this compound was found to have bactericidal activity, with a minimum bactericidal concentration (MBC) equal to twice its MIC against the H37RV strain. researchgate.netnih.gov

In murine models of tuberculosis, this compound exhibited remarkable efficacy, underscoring its potential for in vivo applications. researchgate.netnih.gov Drug interaction studies revealed that this compound has an additive interaction with isoniazid (B1672263) and a synergistic interaction with rifampicin, two first-line anti-tuberculosis drugs. researchgate.netnih.gov This suggests that this compound could be a valuable component of combination therapies, potentially enhancing the efficacy of existing treatments. The proposed mechanism for its anti-mycobacterial action involves the disruption of the bacterial cell wall. researchgate.net

Table 2: In Vitro Anti-Mycobacterial Activity of this compound

| Mycobacterium Strain | Activity Type | Value (µg/mL) | Reference |

|---|---|---|---|

| M. tuberculosis H37RV | MIC | 8.5 | researchgate.netnih.gov |

| Drug-Resistant M. tuberculosis (CX1-CX5) | MIC | 9 - 16 | researchgate.netnih.gov |

| M. tuberculosis H37RV | MBC | 17.0 (2x MIC) | researchgate.netnih.gov |

Broad-Spectrum Antimicrobial Research (e.g., antibacterial, antifungal)

Research into the broad-spectrum antibacterial and antifungal activity of this compound is limited. While its potent effects against Mycobacterium are well-documented, its efficacy against a wider array of common bacterial and fungal pathogens is less clear. One study involving compounds isolated from Erythrina senegalensis reported that α-sophoradiol displayed lower antifungal activity against Candida krusei and Candida glabrata, with a Minimum Inhibitory Concentration (MIC) of 125 μg/mL for each strain. researchgate.net Comprehensive studies providing MIC or MBC values for this compound against a diverse panel of Gram-positive and Gram-negative bacteria, as well as other fungal species, are not widely available.

In Vitro Antiviral Research

The investigation into this compound's antiviral properties is in its preliminary stages. Studies have often focused on glycoside derivatives of oleanane-type triterpenoids rather than the this compound aglycone itself. One study on anti-herpes simplex virus type 1 (HSV-1) activity found that the potency of this compound glycosides was dependent on the attached sugar moieties. researchgate.net Specifically, it was noted that this compound monoglucuronide did not show activity, suggesting that the aglycone alone may not be sufficient for this particular antiviral effect or that specific glycosylation patterns are required. researchgate.net Another study highlighted the anti-HSV-1 activity of sophoridine, an alkaloid compound, which should not be confused with the triterpenoid (B12794562) this compound. nih.gov Direct and detailed in vitro studies, including IC₅₀ values for this compound against common viruses like influenza or herpes simplex, are not yet prominent in the scientific literature.

Structure Activity Relationship Sar Studies of Sophoradiol and Its Analogs

Identification of Key Pharmacophores within the Sophoradiol Structure

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The analysis of this compound's structure reveals several key pharmacophoric elements that are believed to be critical for its biological interactions.

This compound is chemically defined as olean-12-ene-3β,22β-diol. nih.gov Its core structure consists of a rigid pentacyclic oleanane (B1240867) framework. bibliotekanauki.pl The key features contributing to its pharmacophoric profile include:

The Oleanane Skeleton: This rigid, lipophilic scaffold serves as the primary framework, orienting the functional groups in a specific three-dimensional arrangement for optimal interaction with target proteins. bibliotekanauki.pl

The C-3β Hydroxyl Group: This is a common feature in many bioactive triterpenoids. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions within a receptor's binding pocket. bibliotekanauki.pl

The C-22β Hydroxyl Group: The position and stereochemistry of this second hydroxyl group are significant. Its presence and specific orientation contribute to the binding affinity and specificity of the molecule. The diol (two hydroxyl groups) nature of this compound distinguishes it from other oleanane triterpenes like oleanolic acid. bibliotekanauki.pl

These functional groups are considered common pharmacophores that can be leveraged for developing potentially active pharmaceutical ingredients. acs.org

Influence of Stereochemistry on Biological Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. numberanalytics.com Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereospecific recognition, meaning they interact differently with different stereoisomers of a drug molecule. slideshare.netnih.gov

For this compound, the specific stereochemistry is (3β,22β)-olean-12-ene-3,22-diol. nih.gov The "β" designation indicates that the hydroxyl groups at the C-3 and C-22 positions project "upwards" from the plane of the ring system. This precise spatial orientation is crucial for several reasons:

Receptor Fit: The specific 3D shape dictated by the stereocenters throughout the oleanane skeleton must be complementary to the topology of the target's binding site. Even a minor change in the orientation of one hydroxyl group could lead to a significant loss of activity due to steric hindrance or the inability to form key hydrogen bonds.

Pharmacokinetic Properties: Stereochemistry can influence how a molecule is absorbed, distributed, metabolized, and excreted. researchgate.net Different isomers may be processed by metabolic enzymes at different rates, leading to variations in bioavailability and duration of action. slideshare.net

While studies on the specific isomers of this compound are limited, research on other complex natural products confirms that stereochemistry is often a primary driver of potency and biological function. nih.gov For instance, in many chiral compounds, one enantiomer may be therapeutically active while the other is inactive or even toxic. numberanalytics.comslideshare.net Therefore, the defined stereochemistry of this compound is integral to its observed biological activity profile.

Impact of Chemical Group Modifications on this compound's Activity

Modifying the chemical structure of a natural product is a common strategy to improve its activity, selectivity, or pharmacokinetic properties. mdpi.commdpi.com Studies on this compound analogs, particularly its glycosides, have provided valuable insights into its SAR.

One key study compared the hepatoprotective effects of this compound and its glucuronide derivatives derived from Kaikasaponin III. The results demonstrated that modifications, specifically the addition of sugar moieties (glycosylation), significantly alter the biological outcome. nih.gov

| Compound | Structure | Key Finding |

| This compound | Olean-12-ene-3β,22β-diol | Exhibited hepatoprotective activity at 500 µM. |

| This compound monoglucuronide (SoMG) | This compound with one glucuronide group | Less effective than other analogs and showed strong cytotoxicity at higher concentrations (200-500 µM). nih.gov |

| Kaikasaponin I | A bisdesmosidic saponin (B1150181) of this compound | Showed more effective hepatoprotective activity than Kaikasaponin III. nih.gov |

| Kaikasaponin III | A glycoside of this compound | Served as the starting material for the other analogs; its activity was used as a baseline for comparison. nih.gov |

This table is based on findings reported in a study on rat primary liver cell cultures. nih.gov

The study found that this compound monoglucuronide (SoMG) was not only less hepatoprotective but also significantly more cytotoxic to hepatocytes compared to this compound itself. nih.gov This suggests that the free hydroxyl groups are important for its protective effects and that the addition of a bulky, polar glucuronide group at one of these positions is detrimental. This highlights a critical SAR principle: the hepatoprotective activity of oleanene glucuronides represents a delicate balance between a protective action and inherent cytotoxicity. nih.gov

Computational Chemistry Approaches in this compound SAR and Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling researchers to model and predict molecular behavior, thereby accelerating the design of new therapeutic agents. bioscipublisher.comresearchgate.netneuroquantology.com For a complex molecule like this compound, computational methods can provide deep insights into its SAR.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com It scores the binding affinity, helping to identify the most promising drug candidates from a large library. neuroquantology.com Molecular dynamics (MD) simulations further refine this by simulating the movements of the ligand-protein complex over time, providing information on its stability and interaction dynamics. plos.orgmdpi.com

For this compound, these methods can be used to:

Identify Potential Biological Targets: By docking this compound against a panel of known protein structures, potential molecular targets can be identified.

Elucidate Binding Modes: Docking can reveal the precise orientation of this compound within a binding site, showing which amino acid residues it interacts with. For example, it could confirm the role of the C-3β and C-22β hydroxyls in forming hydrogen bonds.

Assess Binding Stability: MD simulations can verify if the interactions predicted by docking are stable over a period of time, lending confidence to the proposed binding mode. plos.org

| Docking Simulation Output | Description | Example for this compound |

| Binding Energy (kcal/mol) | A score that estimates the strength of the ligand-receptor interaction. More negative values typically indicate stronger binding. | Predicting a strong binding energy for this compound in the active site of an anti-inflammatory enzyme like COX-2. |

| Key Interacting Residues | The specific amino acids in the protein that form non-covalent bonds (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. | Identifying hydrogen bonds between the 3β-OH of this compound and a Serine residue, and the 22β-OH with an Aspartate residue. |

| Root Mean Square Deviation (RMSD) | An MD simulation metric that measures the average deviation of the protein or ligand from its initial position over time. Lower, stable RMSD values suggest a stable complex. | A low RMSD value (<3 Å) over a 100-nanosecond simulation, indicating the this compound-protein complex is stable. plos.org |

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org By identifying which physicochemical properties (descriptors) correlate with activity, a QSAR model can predict the activity of novel, yet-to-be-synthesized compounds. mdpi.com

Developing a QSAR model for this compound would involve:

Creating a Dataset: Synthesizing a series of this compound analogs with systematic modifications (e.g., changing the groups at C-3 or C-22, altering the C-ring).

Measuring Biological Activity: Testing all analogs in a specific biological assay to get quantitative activity data (e.g., IC₅₀ values).

Calculating Descriptors: Using software to calculate hundreds of molecular descriptors for each analog (e.g., LogP for lipophilicity, molecular weight, electronic properties).

Model Building: Applying statistical methods to build an equation that links the descriptors to the observed activity.

This approach provides significant insights that can be used to develop novel and potent inhibitors. nih.gov

| Analog Modification (Hypothetical) | Lipophilicity (LogP) | Electronic Descriptor (e.g., Dipole Moment) | Observed Activity (IC₅₀, µM) |

| This compound (3β-OH, 22β-OH) | 7.6 | 2.1 D | 15 |

| Analog 1 (3β-OH, 22β-OCH₃) | 7.9 | 2.5 D | 12 |

| Analog 2 (3β-OH, 22-keto) | 7.2 | 3.5 D | 25 |

| Analog 3 (3β-F, 22β-OH) | 7.5 | 3.1 D | 40 |

This table presents a hypothetical dataset to illustrate the components of a QSAR study.

The resulting QSAR model could reveal, for example, that increasing lipophilicity to a certain point enhances activity, while introducing a highly polar keto group at C-22 diminishes it. Such models are invaluable for rationally designing the next generation of this compound-based therapeutic agents.

Chemical Synthesis and Semisynthesis of Sophoradiol and Its Derivatives

Total Synthesis Strategies for Sophoradiol and Stereoselective Approaches

The total synthesis of this compound, a pentacyclic triterpenoid (B12794562), represents a formidable challenge in organic chemistry due to its complex carbon skeleton and multiple stereocenters. One of the landmark achievements in this area is the biomimetic total synthesis of racemic this compound by W.S. Johnson and his research group. researchgate.netcapes.gov.brnih.govnasonline.orgresearchgate.net This synthesis is a prime example of a polyene cyclization cascade, a strategy that mimics the biosynthetic pathway of triterpenes from squalene.

The key step in Johnson's synthesis is a protic acid-catalyzed pentacyclization of a specifically designed polyene substrate. researchgate.netresearchgate.net This biomimetic cascade reaction allows for the construction of the five-ring system of the this compound backbone in a single, efficient step. The strategy relies on the remarkable ability of polyenes to fold into a pre-determined conformation that, upon initiation by a cationic species, triggers a series of intramolecular cyclizations to form the complex polycyclic structure. nih.gov

Stereoselectivity in the synthesis of oleanane (B1240867) triterpenoids like this compound is a critical aspect. The stereochemical outcome of the cyclization is influenced by the geometry of the double bonds in the polyene precursor and the nature of the catalyst. nih.gov While Johnson's initial synthesis yielded a racemic mixture of this compound, subsequent advancements in asymmetric catalysis have provided pathways to enantiomerically enriched products in related systems. nih.gov These stereoselective approaches often employ chiral auxiliaries or catalysts to control the facial selectivity of the initial cyclization step, thereby setting the stereochemistry of the newly formed chiral centers. nih.govnasonline.org The development of stereoselective total synthesis routes is crucial for accessing optically pure this compound, which is essential for studying its specific interactions with biological targets.

The stereoselective synthesis of the glycosides of oleanane triterpenes has also been explored, which is relevant to the synthesis of this compound derivatives. acs.orgnih.govmathnet.ru These methods often involve the coupling of a triterpenoid aglycone with a suitable glycosyl donor under the influence of a promoter to afford the desired glycoside with high stereocontrol at the anomeric center. acs.orgnih.gov

| Key Features of this compound Total Synthesis | Description | References |

| Pioneering Synthesis | W.S. Johnson's biomimetic total synthesis of racemic this compound. | researchgate.netcapes.gov.brnasonline.orgresearchgate.net |

| Key Reaction | Protic acid-catalyzed polyene pentacyclization cascade. | researchgate.netnih.govresearchgate.net |

| Stereochemical Control | Primarily relies on the stereochemistry of the polyene precursor. | nih.gov |

| Stereoselective Approaches | Use of chiral auxiliaries or catalysts to achieve enantioselectivity in related systems. | nih.govnasonline.org |

Semisynthetic Approaches from Natural Precursors

Given the complexity and often low yields of total synthesis, semisynthesis from readily available natural precursors presents a more practical and efficient alternative for obtaining this compound and its derivatives. Abundant natural triterpenoids such as oleanolic acid and soyasapogenol B, which share the same oleanane skeleton as this compound, are ideal starting materials. frontiersin.orgnih.govnih.govfrontiersin.org

Soyasapogenol B, which is a C-22 and C-24 hydroxylated β-amyrin, is a particularly relevant precursor as it already possesses hydroxyl groups on the E-ring, similar to this compound. frontiersin.orgfrontiersin.org The conversion of soyasapogenol B to this compound would involve the selective deoxygenation or modification of the existing hydroxyl groups to match the substitution pattern of this compound. The biosynthesis of soyasapogenol B has been studied, and engineered yeast has been used for its production, which could provide a sustainable source of this precursor. researchgate.net

Oleanolic acid is another widely available pentacyclic triterpenoid that can be utilized for the semisynthesis of this compound. nih.govnih.gov The chemical structure of oleanolic acid features key sites for modification, including the C-3 hydroxyl group, the C-12 double bond, and the C-28 carboxylic acid. nih.gov A synthetic route from oleanolic acid to this compound would necessitate the introduction of the hydroxyl groups at the C-22 and C-24 positions and the reduction of the C-28 carboxylic acid. The functionalization of the D/E rings of oleanane-type triterpenes has been a subject of intensive research, and methods for the regio- and stereoselective introduction of hydroxyl groups have been developed. acs.org

The isolation of this compound from natural sources like the roots of Sophora subprostrata also provides a direct, albeit sometimes low-yielding, source of the compound. nih.gov This naturally sourced this compound can then be used as a starting material for further derivatization.

| Natural Precursor | Relationship to this compound | Potential Semisynthetic Strategy | References |

| Soyasapogenol B | Shares the oleanane skeleton with hydroxyl groups on the E-ring. | Selective modification of existing hydroxyl groups. | frontiersin.orgfrontiersin.org |

| Oleanolic Acid | Abundant oleanane triterpenoid. | Introduction of hydroxyl groups at C-22 and C-24, and modification of the C-28 carboxyl group. | nih.govnih.govacs.org |

| Natural this compound | Direct isolation from plants. | Used as a starting material for derivatization. | nih.gov |

Strategies for this compound Derivatization to Enhance Bioactivity or Specificity

Chemical modification of the this compound scaffold is a key strategy to enhance its biological activity, improve its pharmacokinetic properties, and probe its structure-activity relationships (SAR). nih.govmedcraveonline.com The hydroxyl groups at the C-3 and C-22 positions are primary targets for derivatization.

Esterification of the hydroxyl groups of this compound is a common and straightforward derivatization strategy. medcraveonline.com This can be achieved by reacting this compound with various carboxylic acids, acid anhydrides, or acyl chlorides under appropriate catalytic conditions. nih.gov The introduction of ester functionalities can modulate the lipophilicity of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the isolation of this compound-22-O-acetate from natural sources suggests that esterification at this position is a naturally occurring modification. zenodo.org Semisynthetic studies on related triterpenoids like oleanolic acid have shown that acetylation and other esterifications can lead to derivatives with enhanced analgesic and anti-inflammatory properties. nih.govnih.gov

Etherification of the hydroxyl groups offers another avenue for structural modification. researchgate.netrsc.org This can be accomplished through reactions such as the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide. This modification can introduce a variety of alkyl or aryl groups, leading to changes in the steric and electronic properties of the molecule. Cascade reactions involving asymmetric allylic etherification have also been developed for the enantioselective synthesis of complex molecules, a strategy that could potentially be applied to this compound. nih.gov

Glycosylation is a critical modification in many natural products, often leading to enhanced water solubility and significant changes in biological activity. nih.govmdpi.comontosight.ai The synthesis of this compound glycosides can be achieved by coupling the this compound aglycone with activated sugar donors. acs.orgnih.govmathnet.ru The stereoselective formation of the glycosidic bond is a key challenge in this process. Various methods have been developed for the stereoselective glycosylation of triterpenes, including the use of glycals as glycosyl donors under acidic catalysis. acs.orgnih.gov The synthesis of a new α-sophoradiol glycoside, erythrinoside, from Erythrina senegalensis has been reported, and this compound, along with this compound itself, has shown potential α-amylase and α-glucosidase inhibitory activity. researchgate.net The nature of the sugar moiety and the linkage to the aglycone can have a profound impact on the biological activity of the resulting saponin (B1150181). researchgate.net

Beyond esterification, etherification, and glycosylation, other functional group interconversions and modifications of the this compound scaffold can be envisioned. For example, oxidation of the hydroxyl groups to ketones could provide access to a different class of derivatives. Modifications of the C-12 double bond, such as epoxidation or dihydroxylation, could also lead to novel compounds with potentially different biological profiles. mdpi.com The synthesis of protopanaxadiol (B1677965) derivatives with acetyl substitutions has been shown to result in compounds with more potent antiproliferative activity, suggesting that similar modifications to this compound could be beneficial. nih.gov

Design and Synthesis of Novel this compound Analogs for Targeted Research

The design and synthesis of novel this compound analogs are driven by the need for more potent and selective therapeutic agents. indianjournals.comnih.govmdpi.com By systematically modifying the this compound structure, researchers can explore the SAR and identify the key structural features responsible for its biological activity. This knowledge can then be used to design analogs with improved pharmacological properties.

Network pharmacology and bioinformatics approaches can be employed to identify potential molecular targets for this compound. researchgate.net For example, studies have suggested that this compound may be involved in modulating pathways related to type 2 diabetes by affecting genes such as AKT1, MAPK3, TNF-alpha, and MAPK1. researchgate.net This information provides a rational basis for designing novel analogs that are more potent or selective for these targets.